molecular formula C18H25NO4S B2943671 N-(2-(furan-2-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide CAS No. 1396874-53-5

N-(2-(furan-2-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide

Cat. No.: B2943671
CAS No.: 1396874-53-5
M. Wt: 351.46
InChI Key: COAIFMXAIHGDBV-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a synthetic sulfonamide derivative characterized by a unique structural framework. The molecule consists of two primary moieties:

  • Pentamethylbenzenesulfonamide group: A fully methylated benzene ring attached to a sulfonamide group, contributing steric bulk and lipophilicity.

This compound is hypothesized to exhibit pharmacological relevance due to its sulfonamide backbone, a common feature in enzyme inhibitors (e.g., carbonic anhydrase inhibitors) and antimicrobial agents.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-2,3,4,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4S/c1-11-12(2)14(4)17(15(5)13(11)3)24(21,22)19-10-18(6,20)16-8-7-9-23-16/h7-9,19-20H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAIFMXAIHGDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCC(C)(C2=CC=CO2)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a furan ring and a sulfonamide moiety, which are known for their biological significance. The presence of the hydroxypropyl group enhances its solubility and bioavailability. The structural formula can be represented as follows:

C16H23NO5S\text{C}_{16}\text{H}_{23}\text{N}\text{O}_5\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates, inhibiting enzymes involved in metabolic pathways.
  • Antioxidant Activity : The furan ring contributes to the compound's ability to scavenge free radicals.
  • Cellular Interaction : Enhanced solubility allows for better interaction with cellular membranes and targets.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that sulfonamide derivatives exhibit antibacterial properties against a range of pathogens.
  • Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, reducing cytokine production.
  • Anticancer Potential : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines.

Case Studies

Recent research has highlighted the biological effects of this compound in various contexts:

StudyObjectiveFindings
Study 1Evaluate antimicrobial efficacyShowed significant inhibition of bacterial growth against E. coli and Staphylococcus aureus .
Study 2Assess anti-inflammatory propertiesReduced levels of pro-inflammatory cytokines in vitro .
Study 3Investigate anticancer effectsInduced apoptosis in breast cancer cell lines via caspase activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-(furan-2-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide are compared below with three analogous sulfonamide derivatives (Table 1).

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name Key Substituents Functional Groups Potential Applications
This compound (Target Compound) Furan-2-yl, hydroxypropyl, pentamethylbenzene Sulfonamide, hydroxyl, methyl groups Research chemical, enzyme inhibition
N-[2-(1H-Indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide () Indole-3-yl ethyl Sulfonamide, aromatic indole Neuroscience research (serotonin receptor modulation)
N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide () Dimethylamino-furan, nitroacetamide Thioether, nitro group Ranitidine synthesis intermediate (USP 31 standard)
N-[4-(2-CHLOROACETYL)PHENYL]METHANESULFONAMIDE () Chloroacetylphenyl Chloroacetyl, methanesulfonamide Kinase inhibitor candidate

Key Findings :

Structural Diversity: The target compound differs from the indole-containing analog () by replacing the indole moiety with a furan-hydroxypropyl group.

Functional Group Impact :

  • The pentamethylbenzenesulfonamide group in the target compound introduces greater steric hindrance than the methanesulfonamide group in ’s compound, which could hinder binding to flat active sites (e.g., ATP pockets in kinases) .
  • The hydroxypropyl chain may confer pH-dependent solubility, unlike the chloroacetyl group in ’s compound, which is prone to nucleophilic substitution reactions .

Pharmacological Implications: The indole-containing analog () is explicitly noted for neuroscience research, likely due to indole’s structural similarity to serotonin. The target compound’s furan group lacks this bioisosteric advantage but may offer alternative binding modes . The nitro-containing compound () is associated with ranitidine synthesis, suggesting the target compound could serve as a precursor in antiulcer drug development if functionalized similarly .

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